

Troubleshooting guide for using TPM in stereolithography (SLA) post-processing

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Compound of Interest		
Compound Name:	Tripropylene glycol monomethyl ether	
Cat. No.:	B155963	Get Quote

Technical Support Center: Post-Processing with TPM in Stereolithography

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using **Tripropylene Glycol Monomethyl Ether** (TPM) as a washing solvent in stereolithography (SLA) post-processing.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My prints are sticky or tacky after washing with TPM.

- Question: Why do my SLA prints feel sticky even after a thorough TPM wash?
- Answer: A sticky or tacky surface after washing with TPM can be due to several factors. One common cause is the saturation of the TPM with dissolved resin.[1] Over time, as more prints are washed, the concentration of resin in the solvent increases, reducing its effectiveness.[2] Another reason could be an incomplete washing cycle, where not all uncured resin has been removed from the surface. Finally, it's important to ensure the part is completely dry before post-curing, as residual solvent can lead to a tacky finish.[3]

Issue 2: A waxy residue is present on my prints.



- Question: My prints have a waxy surface texture after being cleaned with TPM. How can I remove this?
- Answer: A waxy surface is a known characteristic of using TPM with certain resins.[4] This is
 often resolved by post-curing the print.[5] The UV curing process helps to fully solidify the
 surface of the print, eliminating the waxy feel.[6] For some resins, this waxiness may
 dissipate on its own if left to air dry for a period, but post-curing is the most effective and
 immediate solution.[6]

Issue 3: There is a white residue on my prints after the water rinse.

- Question: After rinsing my TPM-washed parts in water, a white, cloudy residue has appeared. What causes this and how can I prevent it?
- Answer: A white residue on prints after a water rinse is often due to the interaction of the TPM-resin solution with water, causing some dissolved resin to precipitate out of the solution and deposit on the print's surface.[7] This can also occur if the part is not fully dried of the cleaning solvent before being exposed to UV light for curing. To prevent this, ensure your TPM wash is not overly saturated with resin. A two-stage washing process, with a pre-wash in "dirty" TPM followed by a wash in cleaner TPM, can be beneficial.[8] Also, allowing the part to dry completely after the water rinse and before post-curing is crucial.[9] Using compressed air to dry the part can help ensure all moisture is removed.[10]

Issue 4: How do I know when to replace my TPM?

- Question: What is the best way to determine if my TPM is saturated with resin and needs to be replaced?
- Answer: TPM can effectively clean parts at higher resin concentrations than Isopropyl
 Alcohol (IPA).[11] However, it will eventually become saturated. A key indicator of saturation
 is when your prints consistently come out sticky or with a thin film of resin on them after
 washing.[6] For a more quantitative measure, you can monitor the specific gravity of the
 TPM. For instance, it is recommended to replace the TPM when its specific gravity rises
 above 1.000.[12]

Issue 5: Can I use TPM with biocompatible resins?



- Question: Is it safe to use TPM for post-processing of biocompatible SLA prints?
- Answer: Currently, TPM is not certified for use with most biocompatible resins.[5] To ensure full compliance and biocompatibility, it is critical to follow the specific post-processing instructions provided by the resin manufacturer, which typically specify the use of IPA.[6]

Data Presentation

Table 1: Comparison of TPM and Isopropyl Alcohol (IPA) for SLA Post-Processing

Property	Tripropylene Glycol Monomethyl Ether (TPM)	Isopropyl Alcohol (IPA)
Flashpoint	111 °C / 232 °F[4]	12 °C / 53 °F[4]
Evaporation Rate	Low (0.0026, where n-butyl acetate = 1)[4]	High (2.3, where n-butyl acetate = 1)[4]
Odor	Mild ether-like odor[11]	Strong alcohol odor
Resin Saturation Capacity	High; can wash up to 3 times more parts than IPA[5][13]	Lower; requires more frequent replacement[11]
Flammability	Non-flammable[11]	Highly flammable[11]
Toxicity	Non-toxic[11]	Vapors can be hazardous in poorly ventilated areas
Drying Time	Slow; requires a water rinse and air drying[4]	Fast evaporation[4]
Material Compatibility	Less likely to cause cracking or crazing in plastics[4]	Can be harsh on some plastics, causing them to become brittle[8]
Cost	Generally more expensive per unit volume[4]	Generally less expensive per unit volume
Availability	Available globally through distributors[4]	Readily available, but may have local restrictions[11]



Experimental Protocols

Protocol 1: Standard TPM Washing Procedure for SLA Parts

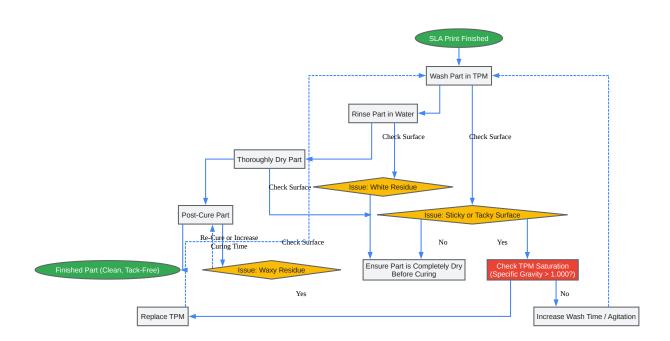
- · Preparation:
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses.[12]
 - Work in a well-ventilated area.[12]
 - Prepare two wash containers. The first will be for an initial wash with used TPM, and the second for a final wash with clean TPM.
 - Prepare a third container with clean water for rinsing. Adding a small amount of dish soap to the water can improve rinsing effectiveness.
- Initial Wash (Dirty TPM):
 - After removing the printed part from the build platform, allow excess resin to drip back into the resin tank.
 - Submerge the part in the first container with used TPM.
 - Agitate the part in the solvent for approximately 10 minutes. An automated wash station can be used for this step.
- Final Wash (Clean TPM):
 - Transfer the part to the second container with clean TPM.
 - Agitate the part for another 10 minutes to remove any remaining uncured resin.
- Drying (Pre-Rinse):
 - Remove the part from the TPM and allow it to drip dry for a few minutes.
- Water Rinse:



- Submerge the part in the container of clean water.
- Agitate the part until all residual TPM is removed. The surface should no longer feel oily.
- Final Drying:
 - Thoroughly dry the part using compressed air or by allowing it to air dry completely.
 Ensure the part is fully dry before post-curing to prevent a sticky surface or white residue.
 [10]
- · Post-Curing:
 - Place the clean, dry part in a UV curing station.
 - Follow the resin manufacturer's recommended post-curing time and temperature to achieve optimal mechanical properties and eliminate any residual surface waxiness.

Visualizations









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